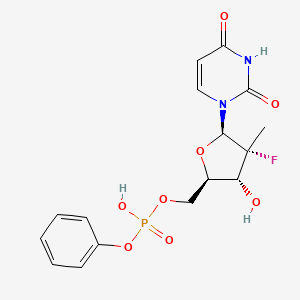
Phenyl Hydrogen (2'R)-2'-Deoxy-2'-fluoro-2'-methyl-5'-uridylate;5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, monophenyl ester, (2'R)-(ACI); Phenyl hydrogen (2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylate (ACI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate;5’-Uridylic acid, 2’-deoxy-2’-fluoro-2’-methyl-, monophenyl ester, (2’R)-(ACI); Phenyl hydrogen (2’R)-2’-deoxy-2’-fluoro-2’-methyl-5’-uridylate (ACI) is a synthetic nucleotide analog. This compound is of interest due to its potential applications in medicinal chemistry and molecular biology. It is structurally related to uridine, a nucleoside that is a component of RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate typically involves the modification of uridine. The process includes:
Fluorination: Introduction of a fluorine atom at the 2’ position.
Methylation: Addition of a methyl group at the 2’ position.
Esterification: Formation of the monophenyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step organic synthesis under controlled conditions. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while substitution reactions could produce various modified nucleotides.
Scientific Research Applications
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in RNA and DNA interactions.
Medicine: Investigated for potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects. The molecular targets include enzymes involved in nucleic acid synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Another fluorinated uridine analog.
2’-Methyluridine: A methylated uridine analog.
5-Fluorouracil: A well-known anticancer agent.
Uniqueness
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate is unique due to its specific combination of fluorine and methyl groups, which may confer distinct biological properties compared to other analogs.
Properties
Molecular Formula |
C16H18FN2O8P |
|---|---|
Molecular Weight |
416.29 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C16H18FN2O8P/c1-16(17)13(21)11(26-14(16)19-8-7-12(20)18-15(19)22)9-25-28(23,24)27-10-5-3-2-4-6-10/h2-8,11,13-14,21H,9H2,1H3,(H,23,24)(H,18,20,22)/t11-,13-,14-,16-/m1/s1 |
InChI Key |
ALTDARIELLWNOO-XKVFNRALSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=CC=C3)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=CC=C3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















